molecular formula C18H16ClF2NO3S B2902097 1-(2-chloro-4-fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine CAS No. 1797687-06-9

1-(2-chloro-4-fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine

Cat. No.: B2902097
CAS No.: 1797687-06-9
M. Wt: 399.84
InChI Key: DBXUWYSLZQQTDS-UHFFFAOYSA-N
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Description

1-(2-chloro-4-fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine is a complex organic compound that features a combination of chloro, fluoro, and sulfonyl functional groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4-fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Chloro and Fluoro Groups: The chloro and fluoro groups can be introduced through halogenation reactions using reagents like thionyl chloride and fluorinating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4-fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-chloro-4-fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of halogenated and sulfonyl-containing compounds on biological systems. It can serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be explored for its activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance the compound’s binding affinity to certain receptors or enzymes, while the sulfonyl group can influence its reactivity and stability. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenol: A simpler compound with similar halogenation but lacking the piperidine and sulfonyl groups.

    4-Chloro-4-fluorobutyrophenone: Another halogenated compound with a different core structure.

    Chloro(4-fluorophenyl)sulfone: Contains similar functional groups but lacks the piperidine ring.

Uniqueness

1-(2-chloro-4-fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine is unique due to its combination of functional groups and the presence of the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF2NO3S/c19-17-11-13(21)3-6-16(17)18(23)22-9-7-15(8-10-22)26(24,25)14-4-1-12(20)2-5-14/h1-6,11,15H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXUWYSLZQQTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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